![molecular formula C16H13NO2S2 B277346 N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide](/img/structure/B277346.png)
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the hydrolysis of glutamine to glutamate, which is an important step in the metabolism of cancer cells. BPTES has been shown to selectively inhibit glutaminase in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Mecanismo De Acción
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide binds to the active site of glutaminase, blocking its ability to hydrolyze glutamine to glutamate. This leads to a decrease in glutamate levels and an increase in glutamine levels in cancer cells. Glutamine is an important nutrient for cancer cells, as it is used to fuel the tricarboxylic acid cycle and provide energy for cell proliferation. By inhibiting glutaminase, N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide reduces the availability of glutamine, leading to reduced cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to reducing cell proliferation and increasing apoptosis, N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has been shown to inhibit the mTOR pathway, which is involved in cell growth and survival. N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has also been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is selective for glutaminase and does not affect other enzymes involved in glutamine metabolism. However, N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide also has some limitations. It is relatively unstable and can degrade over time, making it difficult to use in long-term experiments. It is also toxic to normal cells at high concentrations, which can limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for research on N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide. One area of focus is the development of more stable analogs of N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide that can be used in long-term experiments. Another area of focus is the development of more selective inhibitors of glutaminase that can target specific isoforms of the enzyme. Finally, there is interest in combining N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide with other anticancer agents to enhance its effectiveness and reduce toxicity.
Métodos De Síntesis
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-bromo-1-biphenyl with thiophene-2-sulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with ammonia and sodium cyanide. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide selectively inhibits glutaminase in cancer cells, leading to reduced cell proliferation and increased apoptosis. In vivo studies have also shown that N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide can inhibit tumor growth in animal models of cancer. N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide has been studied in a variety of cancer types, including breast, lung, prostate, and glioma.
Propiedades
Nombre del producto |
N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide |
|---|---|
Fórmula molecular |
C16H13NO2S2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-(4-phenylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H13NO2S2/c18-21(19,16-7-4-12-20-16)17-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12,17H |
Clave InChI |
GCNFCIYJCJBHOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
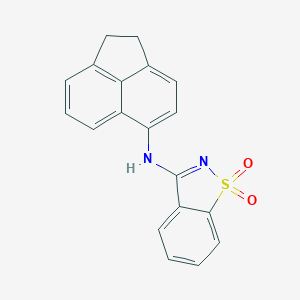
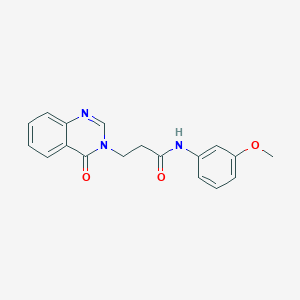
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)
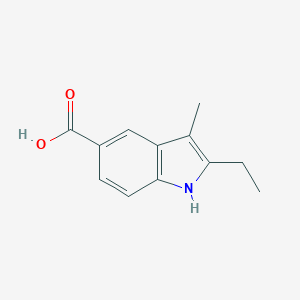
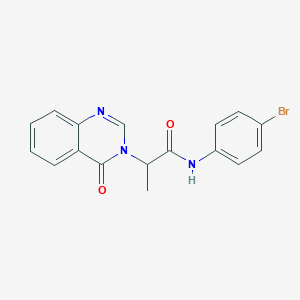
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)
![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)
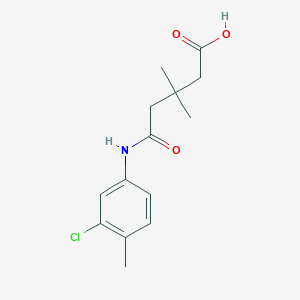
![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)